molecular formula C11H23N3O B1487924 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide CAS No. 1489094-42-9

2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Cat. No. B1487924
CAS RN: 1489094-42-9
M. Wt: 213.32 g/mol
InChI Key: XJKKPFDIYFFSJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, also known as AZT, is a synthetic nucleoside analog of thymidine. It is an antiviral drug used in the treatment of HIV infection and AIDS. AZT was the first drug approved by the US Food and Drug Administration (FDA) for the treatment of HIV/AIDS in 1987. Since then, it has become one of the most widely used drugs for the treatment of HIV/AIDS.

Scientific Research Applications

Antimicrobial and Antibacterial Applications

Several studies have investigated the derivatives of azetidine, a core structure in 2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide, for their antimicrobial and antibacterial properties. For instance, the synthesis and antimicrobial activity of pyrimidine-triazole derivatives, derived from aminophenylmorpholin-3-one, were explored against selected bacterial and fungal strains, showcasing the potential of azetidine derivatives in combating microbial infections (Majithiya & Bheshdadia, 2022). Additionally, monocyclic β-lactam antibiotics with azetidine rings have demonstrated strong activity against a range of Gram-negative bacteria, including β-lactamase-producing strains, highlighting the significance of azetidine derivatives in antibiotic development (Yoshida et al., 1986).

Antiviral Activity

Research has also revealed the antiviral potential of azetidine derivatives. A study on the antiviral activity of certain derivatives against the influenza A (H1N1) virus demonstrated substantial efficacy, indicating that azetidine derivatives could be promising candidates for developing new antiviral drugs (Demchenko et al., 2020).

properties

IUPAC Name

2-(3-aminoazetidin-1-yl)-N,N-di(propan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O/c1-8(2)14(9(3)4)11(15)7-13-5-10(12)6-13/h8-10H,5-7,12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKKPFDIYFFSJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-aminoazetidin-1-yl)-N,N-bis(propan-2-yl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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